molecular formula C8H11Cl2N3 B1280777 (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine CAS No. 267876-26-6

(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine

Cat. No.: B1280777
CAS No.: 267876-26-6
M. Wt: 220.10 g/mol
InChI Key: BWHUYLTURRKCEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Biochemical Analysis

Biochemical Properties

(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and receptor binding. This compound has been shown to interact with several key enzymes and proteins, including fibroblast growth factor receptors (FGFRs). The interaction with FGFRs is particularly noteworthy as it involves binding to the receptor’s tyrosine kinase domain, leading to inhibition of its activity. This inhibition can result in the modulation of downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell proliferation, apoptosis, and migration. For instance, in cancer cells, this compound can induce apoptosis and inhibit cell proliferation by disrupting the FGFR signaling pathway. Additionally, it can affect cell signaling pathways, gene expression, and cellular metabolism, leading to altered cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the tyrosine kinase domain of FGFRs, leading to the inhibition of receptor autophosphorylation and subsequent downstream signaling. This inhibition can result in decreased activation of pathways such as RAS-MEK-ERK and PI3K-Akt, ultimately affecting gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of FGFR signaling and persistent effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit FGFR activity without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its conversion into various metabolites. These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential interactions with other drugs .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into cells via membrane transporters, leading to its accumulation in the cytoplasm and subsequent interaction with target biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize primarily in the cytoplasm, where it interacts with FGFRs and other target proteins. Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments and enhancing its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine typically involves the construction of the pyrrolo[3,2-b]pyridine core followed by the introduction of the methanamine group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the fused ring system. Subsequent functionalization steps introduce the methanamine group.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other substituents under various conditions depending on the desired product.

Major Products Formed:

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution Products: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

    (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanamine: A closely related compound with a different ring fusion pattern.

    (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanol: A similar compound with a hydroxyl group instead of a methanamine group.

Uniqueness: (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine is unique due to its specific ring fusion pattern and the presence of the methanamine group, which imparts distinct chemical and biological properties. Its versatility as a building block and its potential biological activities make it a valuable compound in various fields of research.

Properties

CAS No.

267876-26-6

Molecular Formula

C8H11Cl2N3

Molecular Weight

220.10 g/mol

IUPAC Name

1H-pyrrolo[3,2-b]pyridin-5-ylmethanamine;dihydrochloride

InChI

InChI=1S/C8H9N3.2ClH/c9-5-6-1-2-7-8(11-6)3-4-10-7;;/h1-4,10H,5,9H2;2*1H

InChI Key

BWHUYLTURRKCEU-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN2)N=C1CN

Canonical SMILES

C1=CC2=C(C=CN2)N=C1CN.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.